

Structural Identification of Imrecoxib Metabolite M2: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Aarboxylic acid imrecoxib

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Introduction

Imrecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation, particularly in osteoarthritis.[1][2] Like many pharmaceuticals, imrecoxib undergoes extensive metabolism in the body, leading to the formation of various metabolites.[3][4] The principal metabolic pathway involves the oxidation of the 4'-methyl group of the parent drug.[4] This process results in two major active metabolites: a hydroxymethyl metabolite, designated as M1 (or M4 in some studies), and its subsequent oxidation product, a carboxylic acid metabolite known as M2.[4][5]

Metabolite M2, 4'-carboxyimrecoxib, is a major circulating component in human plasma, with concentrations that can be significantly higher than the parent drug.[3][6] Given that M2 exhibits anti-inflammatory activity comparable to imrecoxib, its structural identification and quantification are critical for understanding the overall pharmacokinetics, pharmacodynamics, and safety profile of imrecoxib.[5]

This technical guide provides an in-depth overview of the structural identification of metabolite M2, summarizing key analytical data and detailing the experimental protocols used for its characterization.

Structural Elucidation of Metabolite M2

The definitive structure of M2 was elucidated through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with its synthesis later confirming the identification.[4][7] M2 is formed by the two-step oxidation of the benzylic methyl group of imrecoxib.[8]

Chemical Name: 2-[4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]phenyl]acetic acid.[9] Molecular Formula: C₂₂H₂₃NO₅S.[9]

The structural confirmation relies on comprehensive analysis of its physicochemical and spectral properties.

Data Presentation

Quantitative data are essential for the unambiguous identification and routine quantification of M2 in biological matrices. The following tables summarize the key physicochemical and mass spectrometry parameters.

Table 1: Physicochemical Properties of Imrecoxib Metabolite M2

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₃ NO ₅ S	PubChem[9]
IUPAC Name	2-[4-[3-(4-methylsulfonylphenyl)-5-oxo-1-propyl-2H-pyrrol-4-yl]phenyl]acetic acid	PubChem[9]
Molecular Weight	413.5 g/mol	PubChem[9]
Monoisotopic Mass	413.12969401 Da	PubChem[9]

Table 2: LC-MS/MS Parameters for the Analysis of Imrecoxib Metabolite M2

Parameter	Value	Source
Ionization Mode	Positive Ion Electrospray (ESI+)	Multiple Sources[5][10]
Detection Mode	Multiple Reaction Monitoring (MRM)	Multiple Sources[3][5]
Precursor Ion (Q1)	m/z 400.2 / 400.3	Multiple Sources[3][5][10]
Product Ion (Q3)	m/z 236.2 / 236.0	Multiple Sources[3][5][10]
LC Column Type	Reversed-Phase C18	Multiple Sources[3][5]
Mobile Phase Example	5 mM Ammonium Acetate: Acetonitrile: Formic Acid (35:65:0.1, v/v/v)	[5]

Note: While NMR was used for the initial structural confirmation, specific chemical shift and coupling constant data for M2 are not detailed in the referenced literature.[4]

Experimental Protocols

The reliable identification of M2 from biological samples requires robust and validated analytical methods. The protocols below are synthesized from established methodologies for the analysis of imrecoxib and its metabolites.[3][5][10]

Sample Preparation (Plasma)

A rapid protein precipitation method is commonly employed for the extraction of M2 from plasma samples.[5]

- Aliquot: Transfer 100-200 μ L of plasma into a clean polypropylene tube.[3][10]
- Spike: Add the internal standard (IS) solution.
- Precipitation: Add 300-1000 μ L of a precipitating solvent, such as acetonitrile or ethyl acetate.[3][10]

- Vortex: Vortex-mix the sample for 1-2 minutes to ensure thorough mixing and protein denaturation.[3][10]
- Centrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm) for 3-5 minutes to pellet the precipitated proteins.[10]
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation & Reconstitution (if applicable): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 150 µL of the mobile phase or a methanol/water mixture.[10]
- Final Centrifugation: Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for injection.[10]

Liquid Chromatography (LC)

Chromatographic separation is crucial for resolving M2 from the parent drug, other metabolites, and endogenous matrix components.

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.[3]
- Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size) is effective for separation.[3][5]
- Mobile Phase: A common mobile phase consists of a mixture of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][5] The composition can be run in isocratic or gradient elution mode.
- Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[3]
- Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[3]
- Injection Volume: 5-20 µL.[3][10]

Mass Spectrometry (MS)

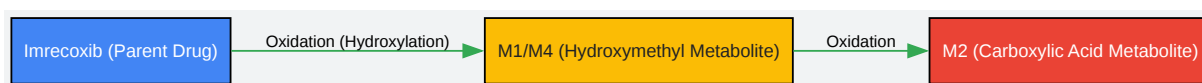
Tandem mass spectrometry is used for the sensitive and specific detection and quantification of M2.

- Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.[3]
- Ion Source: Electrospray ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transition for M2 (m/z 400.2 \rightarrow 236.2).[3][5] This transition provides high selectivity and sensitivity for quantification.
- Optimization: Ion source parameters such as gas flows, temperature, and voltages, along with compound-specific parameters like declustering potential and collision energy, must be optimized to achieve the best signal response for M2.

Mandatory Visualizations

Metabolic Pathway of Imrecoxib to M2

The primary metabolic transformation of imrecoxib involves a two-step oxidation process catalyzed by cytochrome P450 enzymes.[8]

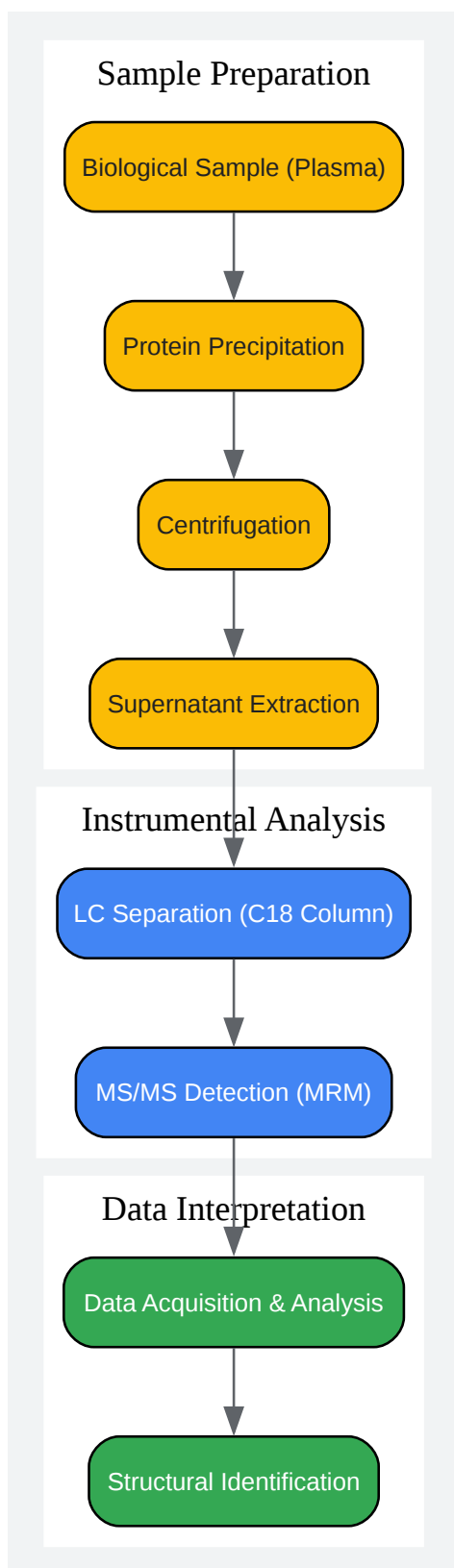


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Caption: Metabolic conversion of imrecoxib to its primary active metabolite M2.

Experimental Workflow for M2 Identification

The logical flow for identifying and quantifying M2 from a biological sample involves several key steps from sample collection to data analysis.



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Caption: Workflow for the structural identification of imrecoxib metabolite M2.

Conclusion

The structural identification of imrecoxib metabolite M2 as the 4'-carboxylic acid derivative has been unequivocally established through advanced analytical techniques. Its characterization is primarily defined by its molecular mass and specific fragmentation pattern in tandem mass spectrometry (m/z 400.2 \rightarrow 236.2). The detailed experimental protocols for sample preparation, liquid chromatography, and mass spectrometry provide a robust framework for its accurate and precise quantification in biological matrices. This comprehensive understanding is vital for ongoing research and the clinical application of imrecoxib, ensuring a complete picture of its metabolic fate and pharmacological activity.

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